3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is a heterocyclic compound that features both an imidazole and a pyridine ring fused together
Mechanism of Action
Target of Action
The primary target of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is the microtubule assembly in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound interacts with its targets by inhibiting the formation of microtubule assembly . This interaction disrupts the normal function of microtubules, leading to changes in cell shape and function .
Biochemical Pathways
The compound affects the tubulin polymerization pathway . By inhibiting microtubule assembly, it disrupts the polymerization of tubulin, a protein that forms the microtubules. This disruption can lead to downstream effects such as altered cell division and growth .
Result of Action
The result of the compound’s action is significant cytotoxicity . It has been shown to exhibit considerable cytotoxicity with IC50 values ranging from 0.54 to 31.86 μM . Specifically, it has shown significant activity against the human prostate cancer cell line DU-145 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of a multicomponent reaction involving 2-aminopyridine, an aldehyde, and an isocyanide under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-b]pyridine derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 1H-imidazo[4,5-b]pyridin-2-yl)methanamine
- 3-(1H-benzo[d]imidazol-2-yl)aniline
- N-(pyridin-2-yl)amides
Uniqueness
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline is unique due to its specific structural features that combine both imidazole and pyridine rings. This fusion imparts distinct electronic properties and reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science. Its ability to undergo a variety of chemical reactions and its potential biological activities further distinguish it from other similar compounds.
Properties
IUPAC Name |
3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFKNKVIPUKSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC3=C(N2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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